molecular formula C17H20N2O B2354122 N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide CAS No. 1396891-15-8

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide

Cat. No. B2354122
M. Wt: 268.36
InChI Key: LLZRTSWQAVNZIA-ZHACJKMWSA-N
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Description

“N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide” is a complex organic compound that contains a pyrrolidine ring, a but-2-yne chain, and a cinnamamide group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds . Cinnamamide is a type of aromatic compound that’s often used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the but-2-yne chain, and the cinnamamide group. The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule . The but-2-yne chain is an unsaturated carbon chain with a triple bond, which could potentially undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could potentially increase its solubility in water, while the but-2-yne chain could potentially increase its reactivity .

Scientific Research Applications

Antitubercular Properties

Research shows that certain cinnamamide derivatives, closely related to N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide, exhibit significant antitubercular activity. A study by Patel and Telvekar (2014) found that these derivatives, synthesized through a molecular hybridization approach, showed promising activity against Mycobacterium tuberculosis (Patel & Telvekar, 2014).

Synthesis and Catalytic Applications

Xiao et al. (2017) discussed the synthesis of 4-aryl-2-quinolinone derivatives using cinnamamide, which is structurally similar to N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide. This process involves a Pd(II)-catalyzed cascade Heck/intramolecular C(sp2)–H amidation reaction (Xiao et al., 2017).

Anticancer Activity

A study by Ayati et al. (2018) on 4-amino-5-cinnamoylthiazoles, which are structurally related to N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide, showed significant anticancer properties, particularly against human cancer cell lines like HepG2 (Ayati et al., 2018).

Anticonvulsant Activity

Research on cinnamamide derivatives, similar to N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide, has revealed their potential as anticonvulsants. Żesławska et al. (2017) explored this by studying the crystal structures of N-substituted cinnamamide derivatives, highlighting their promising anticonvulsant properties (Żesławska et al., 2017).

Agricultural Applications

Xiao et al. (2011) designed and synthesized novel cinnamamide derivatives, related to N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide, which exhibited fungicidal and insecticidal activities, indicating potential agricultural applications (Xiao et al., 2011).

Application in Tobacco Flavoring

Research by Pei-pei (2013) on cinnamamide derivatives, structurally related to N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide, showed potential in enhancing aroma quality in tobacco products (Pei-pei, 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future directions for the study of this compound would likely depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug candidate .

properties

IUPAC Name

(E)-3-phenyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-17(11-10-16-8-2-1-3-9-16)18-12-4-5-13-19-14-6-7-15-19/h1-3,8-11H,6-7,12-15H2,(H,18,20)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZRTSWQAVNZIA-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CC#CCNC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide

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